Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate
Description
Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate is a nitro-substituted pyridine derivative featuring a hydroxyimino group and a trifluoromethylphenyl side chain. This compound has been investigated as a precursor to ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which exhibit potent antimitotic activity by inhibiting tubulin polymerization . The presence of the nitro group at the 5-position and the hydroxyimino moiety in the side chain are critical for its biological role, as structural modifications to these groups significantly reduce antitumor efficacy in murine models . The trifluoromethylphenyl substituent enhances lipophilicity and may improve target binding through hydrophobic interactions .
Properties
CAS No. |
82585-71-5 |
|---|---|
Molecular Formula |
C17H17F3N6O5 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-[[2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H17F3N6O5/c1-2-31-16(27)24-13-7-11(14(26(29)30)15(21)23-13)22-8-12(25-28)9-3-5-10(6-4-9)17(18,19)20/h3-7,28H,2,8H2,1H3,(H4,21,22,23,24,27) |
InChI Key |
YIVVRTMODHSFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=NO)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitro group, and the addition of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or the hydroxyimino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl n-[6-amino-4-[[(2z)-2-hydroxyimino-2-[4-(trifluoromethyl)phenyl]ethyl]amino]-5-nitro-pyridin-2-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and nitro group play a significant role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a comparative analysis based on substituent variations and biological
Key Observations:
Role of the Hydroxyimino Group: The hydroxyimino group in the target compound is essential for its role as a prodrug. Replacement with a keto or alcohol group (e.g., in ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl]carbamate) reduces antitumor potency, likely due to impaired conversion to active pyridopyrazines . The oxime’s ability to undergo metabolic activation or tautomerism may contribute to its unique mechanism .
Nitro Group vs. Amino Substitution: Reduction of the 5-nitro group to an amino moiety in certain derivatives (e.g., 5-aminopyridines) enhances biological activity, suggesting that electron-donating groups may improve interaction with cellular targets . However, the nitro group in the parent compound is critical for its precursor function, as its removal abolishes the formation of active metabolites .
Trifluoromethylphenyl vs. Other Aromatic Substituents :
- The trifluoromethyl group in the target compound increases lipophilicity compared to derivatives with chloro (e.g., 4-chlorobenzyl in ), nitro (e.g., 4-nitrophenyl in ), or methoxy substituents. This likely enhances membrane permeability and target binding .
- In contrast, 4-nitrophenyl-substituted analogs (e.g., compound 4f in ) exhibit higher melting points (206–208°C), indicating stronger intermolecular interactions, though their biological relevance remains unclear .
Comparison with Pyridopyrazine Derivatives: The target compound’s active metabolites, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, demonstrate significantly higher antimitotic activity (IC₅₀ values in nanomolar range) compared to the parent 5-nitropyridine oximes. This highlights the importance of metabolic activation for efficacy .
Biological Activity
Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate, a compound with a complex molecular structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Antagonistic Activity : Research indicates that compounds with similar structures exhibit antagonistic properties against various receptors. For instance, derivatives with nitro and trifluoromethyl groups have been shown to inhibit certain pathways involved in tumor growth and seizure activity .
- Multi-target Interaction : The compound may interact with multiple biological targets. Studies on related compounds suggest that they can modulate voltage-gated sodium channels (VGSCs) and TRPV1 channels, which are critical in pain signaling and seizure pathways .
- Inhibition of Enzymatic Activity : The presence of the carbamate group suggests potential inhibition of enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of other drugs .
Antitumor Activity
A study on structurally related compounds found significant antitumor activities in xenograft models. For example:
| Compound | IC50 (μM) | Tumor Type |
|---|---|---|
| EF2 | 0.30 | Prostate cancer |
| EL15 | 0.94 | Prostate cancer |
These findings suggest that this compound may exhibit similar antitumor effects due to its structural similarities .
Anticonvulsant Activity
In vivo studies have demonstrated that compounds with similar pharmacophores can significantly reduce seizure activity in animal models. Notably:
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| 53 | 29.9 | 6 Hz Seizure |
| 60 | 24.6 | 6 Hz Seizure |
These results indicate that the compound may also possess anticonvulsant properties, potentially beneficial for treating epilepsy .
Case Studies
- Seizure Models : In a study involving maximal electroshock (MES) tests, compounds structurally related to this compound demonstrated robust antiseizure activity, suggesting a promising avenue for further exploration in epilepsy treatment .
- Cancer Research : In xenograft models of prostate cancer, compounds exhibiting similar functionalities effectively suppressed tumor growth, highlighting the potential therapeutic applications of this class of compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
